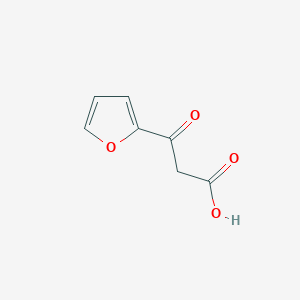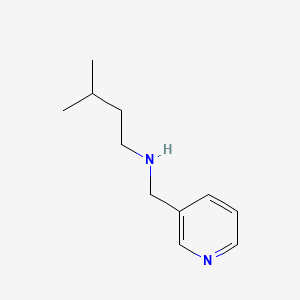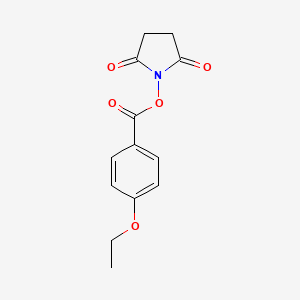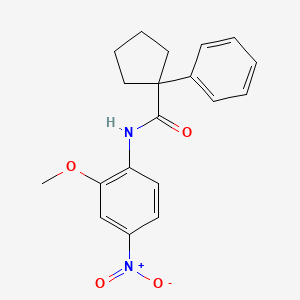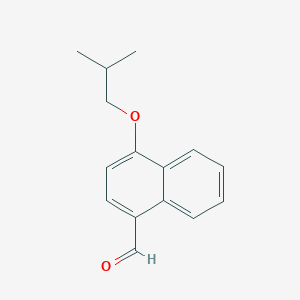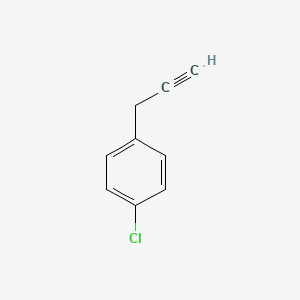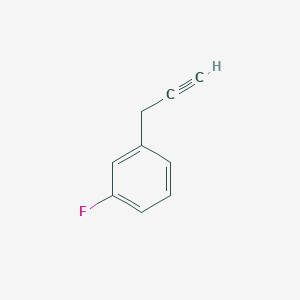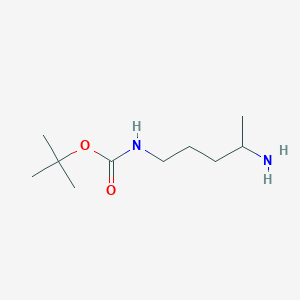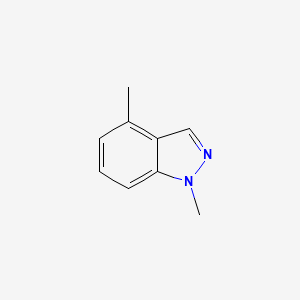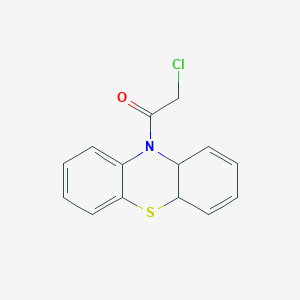
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
Vue d'ensemble
Description
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone, abbreviated as 2C-PE, is a synthetic molecule that has been used for a variety of scientific research applications. It is a member of the phenothiazine family of molecules, which are used in a variety of medicinal and industrial applications. The molecule has a wide range of properties and can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Antiviral Activity
Phenothiazines, including compounds structurally related to 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone, have shown promising antiviral activities. For example, a comprehensive review highlights the antiviral properties of several phenothiazines, such as chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine, against RNA-viruses. These compounds have been tested for their inhibitory effects on various viral infections, demonstrating significant potential in antiviral drug development. The mechanisms by which these drugs exhibit antiviral activity include inhibition of clathrin-dependent endocytosis, suppression of virus entry and replication, and reduction of viral invasion. Despite these promising results, further research is necessary to confirm their efficacy in vivo and in clinical settings (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Antibacterial and Antifungal Effects
Phenothiazines, including derivatives of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone, have been reported to possess antibacterial and antifungal effects. These compounds have been explored for their potential use in treating infections resistant to conventional antibiotics. The activity of phenothiazines against antibiotic-resistant strains of Mycobacterium tuberculosis has been particularly notable, suggesting their potential as adjunct therapies in tuberculosis treatment. The ability of these compounds to enhance the effects of existing antibiotics presents a promising avenue for overcoming drug resistance and improving treatment outcomes (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).
Propriétés
IUPAC Name |
1-(4a,10a-dihydrophenothiazin-10-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8,10,12H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWFQSVXOXKRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3C=CC=CC3S2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



